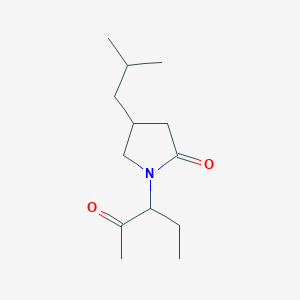![molecular formula C62H86O10 B14189429 Bis(4-{[4-(tetradecyloxy)benzoyl]oxy}phenyl) octanedioate CAS No. 918626-43-4](/img/structure/B14189429.png)
Bis(4-{[4-(tetradecyloxy)benzoyl]oxy}phenyl) octanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(4-{[4-(tetradecyloxy)benzoyl]oxy}phenyl) octanedioate is a complex organic compound with the molecular formula C62H86O10. It is known for its unique structural properties, which make it valuable in various scientific and industrial applications. The compound consists of two phenyl rings connected by an octanedioate linker, with each phenyl ring substituted with a tetradecyloxybenzoyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-{[4-(tetradecyloxy)benzoyl]oxy}phenyl) octanedioate typically involves a multi-step process. One common method includes the esterification of octanedioic acid with 4-{[4-(tetradecyloxy)benzoyl]oxy}phenol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Bis(4-{[4-(tetradecyloxy)benzoyl]oxy}phenyl) octanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl rings, where halogenated derivatives can be formed using reagents like halogens or halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated phenyl derivatives.
Aplicaciones Científicas De Investigación
Bis(4-{[4-(tetradecyloxy)benzoyl]oxy}phenyl) octanedioate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of advanced materials such as liquid crystal elastomers and coordination polymers.
Mecanismo De Acción
The mechanism of action of Bis(4-{[4-(tetradecyloxy)benzoyl]oxy}phenyl) octanedioate involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from disrupting bacterial cell membranes, while its anticancer properties could be due to the inhibition of key signaling pathways involved in cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
- Bis(4-{[4-(decyloxy)benzoyl]oxy}phenyl) octanedioate
- Bis(4-{[4-(dodecyloxy)benzoyl]oxy}phenyl) octanedioate
- Bis(4-{[4-(hexadecyloxy)benzoyl]oxy}phenyl) octanedioate
Uniqueness
Bis(4-{[4-(tetradecyloxy)benzoyl]oxy}phenyl) octanedioate is unique due to its specific tetradecyloxy substitution, which imparts distinct physical and chemical properties. This substitution enhances the compound’s solubility in organic solvents and its ability to form stable complexes, making it particularly valuable in applications requiring high stability and solubility.
Propiedades
Número CAS |
918626-43-4 |
|---|---|
Fórmula molecular |
C62H86O10 |
Peso molecular |
991.3 g/mol |
Nombre IUPAC |
bis[4-(4-tetradecoxybenzoyl)oxyphenyl] octanedioate |
InChI |
InChI=1S/C62H86O10/c1-3-5-7-9-11-13-15-17-19-21-25-29-49-67-53-37-33-51(34-38-53)61(65)71-57-45-41-55(42-46-57)69-59(63)31-27-23-24-28-32-60(64)70-56-43-47-58(48-44-56)72-62(66)52-35-39-54(40-36-52)68-50-30-26-22-20-18-16-14-12-10-8-6-4-2/h33-48H,3-32,49-50H2,1-2H3 |
Clave InChI |
PDODVFJSPXPIRB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC(=O)CCCCCCC(=O)OC3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)OCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



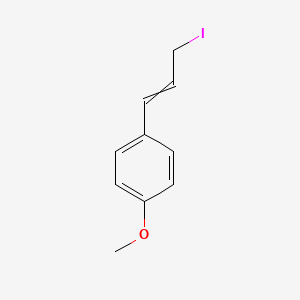
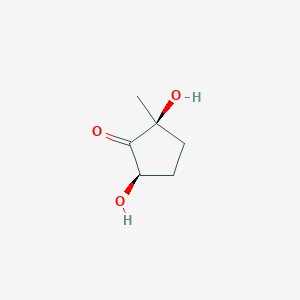
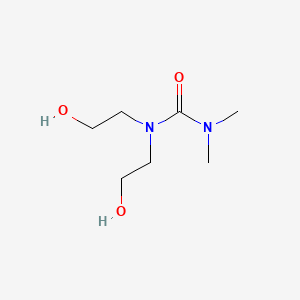
![1-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}-2,2,4-trimethyl-1,2-dihydroquinolin-7-ol](/img/structure/B14189367.png)
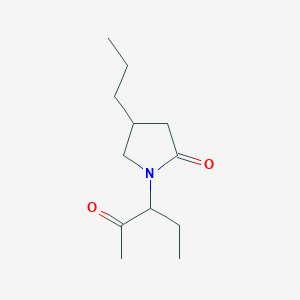
![Propan-2-yl 3,5-dinitro-4-[(2-phenylethyl)amino]benzoate](/img/structure/B14189380.png)

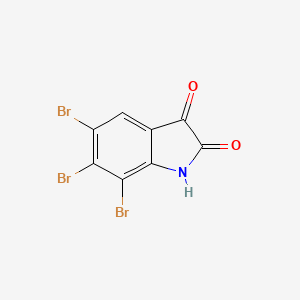
![(2R)-2-(3-Fluorophenyl)-4-[(4-methoxyphenyl)methyl]morpholine](/img/structure/B14189392.png)
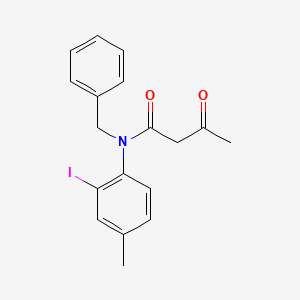
![2-Methoxy-1-[(3-methylbut-2-en-1-yl)oxy]-4-(prop-1-en-1-yl)benzene](/img/structure/B14189405.png)

